molecular formula C30H34Cl2FN5O4 B560421 Milademetan CAS No. 1398568-47-2

Milademetan

カタログ番号: B560421
CAS番号: 1398568-47-2
分子量: 618.5 g/mol
InChIキー: RYAYYVTWKAOAJF-QISPRATLSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

ミラダメタンの合成経路と反応条件は、公的に入手可能な情報源では詳しく説明されていません。 ミラダメタンは、複雑な中間体と特定の反応条件を含む一連の有機反応を経て合成されることが知られています。これにより、目的の立体異性体と官能基の配置が保証されます . 工業生産方法は、これらの合成経路を最適化して、収率と純度を最大化し、同時にコストと環境への影響を最小限に抑えることを含む可能性があります。

生物活性

Milademetan (DS-3032), a potent inhibitor of the murine double minute 2 (MDM2) protein, has emerged as a promising therapeutic agent in oncology. MDM2 is a key regulator of the tumor suppressor p53, and its overexpression is frequently associated with various cancers. By inhibiting MDM2, this compound restores p53 activity, promoting apoptosis and cell cycle arrest in cancer cells that retain wild-type p53 functionality. This article delves into the biological activity of this compound, highlighting its mechanisms, clinical efficacy, and relevant case studies.

This compound functions primarily by disrupting the interaction between MDM2 and p53. This inhibition leads to:

  • Restoration of p53 Function : By preventing MDM2 from tagging p53 for degradation, this compound allows for increased levels of active p53 in the nucleus.
  • Induction of Apoptosis : Elevated p53 levels trigger apoptotic pathways in tumor cells, particularly those with wild-type p53.
  • Cell Cycle Arrest : The activation of p53 also leads to cell cycle arrest, preventing tumor proliferation.

Table 1: Mechanism Overview

MechanismDescription
MDM2 InhibitionDisruption of MDM2-p53 interaction
p53 ActivationIncreased nuclear accumulation of p53
Apoptosis InductionTriggering apoptotic pathways
Cell Cycle ArrestPrevention of cell division

Preclinical Studies

In preclinical models, this compound has demonstrated significant antitumor activity across various cancer types. For instance:

  • Merkel Cell Carcinoma (MCC) : In studies involving MCC models with wild-type p53, this compound treatment resulted in a dose-dependent decrease in cell viability and activation of the p53 pathway. Notably, MCC cell lines such as MKL-1 and WaGa were particularly sensitive to this compound at nanomolar concentrations .

Case Study: MCC Cell Lines

Cell Linep53 StatusResponse to this compoundIC50 (nM)
MKL-1Wild-typeSensitive<10
WaGaWild-typeSensitive<10
PeTaWild-typeSensitive<10
MS-1MutantResistant>1000

Phase I Studies

The first-in-human Phase I study evaluated the safety and pharmacokinetics of this compound in patients with advanced solid tumors. Results indicated a dose-proportional increase in drug exposure, with a recommended dose established at 260 mg daily for three days every two weeks .

Safety Profile

The most common treatment-emergent adverse events (TEAEs) included:

  • Nausea (72.2%)
  • Decreased appetite (61.1%)
  • Fatigue (50.0%)
  • Anemia (50.0%)

Phase Ib/II Study in Intimal Sarcoma

A significant clinical trial assessed this compound's efficacy in patients with MDM2-amplified intimal sarcoma. Of the 11 patients enrolled, 20% exhibited durable responses lasting over 15 months. Notably, antitumor activity correlated positively with TWIST1 amplification and negatively with CDKN2A loss .

Efficacy Overview

Study TypePatient PopulationEfficacy Rate (%)
Phase IAdvanced solid tumorsModest responses
Phase Ib/IIMDM2-amplified intimal sarcoma20% durable responses

Pharmacodynamics and Biomarkers

This compound has been shown to increase serum levels of GDF15 and induce expression of key biomarkers such as p21 and MDM2 itself following treatment. These pharmacodynamic effects are crucial for understanding the drug's mechanism and potential resistance pathways .

Table 2: Pharmacodynamics Overview

BiomarkerBaseline Level (ng/mL)Post-Treatment Level (ng/mL)
GDF15XUp to 10-fold increase
p21YIncreased post-treatment
MDM2ZIncreased post-treatment

特性

InChI

InChI=1S/C30H34Cl2FN5O4/c1-28(2)8-10-29(11-9-28)30(18-5-3-15(31)13-19(18)37-27(30)41)21(17-7-12-35-24(32)22(17)33)23(38-29)26(40)36-16-4-6-20(25(34)39)42-14-16/h3,5,7,12-13,16,20-21,23,38H,4,6,8-11,14H2,1-2H3,(H2,34,39)(H,36,40)(H,37,41)/t16-,20+,21+,23-,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYAYYVTWKAOAJF-QISPRATLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CC1)C3(C(C(N2)C(=O)NC4CCC(OC4)C(=O)N)C5=C(C(=NC=C5)Cl)F)C6=C(C=C(C=C6)Cl)NC3=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CCC2(CC1)[C@@]3([C@H]([C@@H](N2)C(=O)N[C@@H]4CC[C@H](OC4)C(=O)N)C5=C(C(=NC=C5)Cl)F)C6=C(C=C(C=C6)Cl)NC3=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H34Cl2FN5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

618.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1398568-47-2
Record name Milademetan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1398568472
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Milademetan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15257
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Milademetan
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3I80TLN7S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。